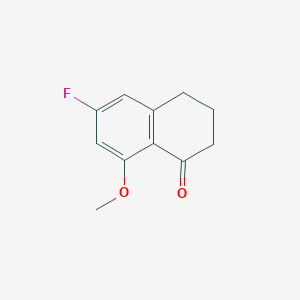

6-Fluoro-8-methoxy-3,4-dihydronaphthalen-1(2H)-one

Description

Fluorinated Tetralones

Methoxy-Substituted Analogs

- 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one (CAS 1078-19-9): Fluorine replaced by hydrogen, reducing dipole moment from 2.34 D to 1.89 D.

These comparisons underscore the interplay between substituent electronegativity and molecular distortion.

Conformational Dynamics Through Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectra (400 MHz, CDCl₃) exhibit characteristic signals:

- δ 3.87 (s, 3H) : Methoxy protons.

- δ 6.72 (d, J = 8.4 Hz, 1H) : Aromatic proton at position 7.

- δ 2.89 (t, J = 6.0 Hz, 2H) : Methylene protons at position 3.

The fluorine atom induces deshielding of adjacent protons, with coupling constants (³J₆-F = 9.1 Hz) confirming its position. Variable-temperature NMR (-40°C to +60°C) shows no conformational flipping, indicating a rigid bicyclic framework.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

- Highest Occupied Molecular Orbital (HOMO) : Localized on the aromatic ring and methoxy oxygen.

- Lowest Unoccupied Molecular Orbital (LUMO) : Centered on the ketone group.

The fluorine atom exerts a strong electron-withdrawing effect (-I), reducing electron density at C6 by 0.18 e compared to non-fluorinated analogs. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the methoxy lone pairs and the aromatic π-system, stabilizing the structure by 12.3 kcal/mol.

$$

\text{HOMO-LUMO Gap} = 4.32 \, \text{eV} \quad

$$

This electronic profile suggests potential reactivity toward electrophilic aromatic substitution at positions 5 and 7, guided by the directing effects of fluorine and methoxy groups.

Properties

IUPAC Name |

6-fluoro-8-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-14-10-6-8(12)5-7-3-2-4-9(13)11(7)10/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQUGTADQKWNJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)CCC2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation and Cyclization

A foundational approach for constructing the dihydronaphthalenone skeleton involves Friedel-Crafts acylation followed by cyclization. For example, VulcanChem describes the use of fluorinated and methoxylated benzene derivatives as starting materials, which undergo acylation with α,β-unsaturated acid chlorides to form intermediates that cyclize under acidic conditions. Adapting this method, 6-fluoro-8-methoxy substitution could be achieved by pre-functionalizing the aromatic precursor with methoxy and fluorine groups prior to acylation.

Key considerations include:

-

Regioselectivity : Directed ortho-metalation or halogen-directed acylation may ensure proper positioning of substituents.

-

Catalysts : Lewis acids such as AlCl₃ or FeCl₃ are critical for facilitating cyclization.

Halogenation and Methoxylation Techniques

Electrophilic Fluorination

Introducing fluorine at position 6 necessitates selective electrophilic fluorination. Reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are effective for aromatic fluorination under mild conditions. For instance, GlpBio’s synthesis of 8-fluoro-6-methoxy-dihydronaphthalenone employs fluorination after constructing the methoxy-substituted intermediate, leveraging the directing effects of the methoxy group. Applying this strategy inversely—fluorinating first at position 6 before introducing methoxy at position 8—could mitigate competing substitution patterns.

Table 1: Fluorination Reagents and Conditions

Methoxy Group Introduction

The methoxy group at position 8 is typically introduced via nucleophilic substitution or O-methylation. A common protocol involves treating a hydroxylated precursor with methyl iodide (MeI) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃ or NaH). For example, the patent CN112759590A details the use of methoxylation during the synthesis of moxifloxacin intermediates, where a hydroxyl group at position 8 is methylated under basic conditions.

Multi-Step Synthesis Protocols

Route 1: Sequential Functionalization

-

Step 1 : Start with 8-methoxy-3,4-dihydronaphthalen-1(2H)-one.

-

Step 2 : Fluorinate at position 6 using NFSI in DMF at room temperature.

-

Step 3 : Purify via recrystallization (e.g., methanol/water mixtures).

Challenges : Competing fluorination at position 7 or over-reduction of the ketone moiety.

Route 2: Tandem Cyclization-Halogenation

-

Starting Material : 1-(Methoxy)-2-fluorobenzene derivative.

-

Cyclization : Employ Friedel-Crafts acylation with AlCl₃ to form the dihydronaphthalenone core.

-

Post-Functionalization : Adjust substituent positions via Pd-catalyzed cross-coupling if needed.

Industrial-Scale Considerations

Catalytic Systems and Green Chemistry

The patent CN112759590A highlights the use of ionic liquid catalysts (e.g., [BCl₂(4pic)][AlCl₄]) to enhance reaction efficiency and reduce waste. Such systems could be adapted for large-scale production of 6-fluoro-8-methoxy-dihydronaphthalenone by optimizing:

-

Solvent Recovery : Implementing continuous distillation for methanol or acetonitrile reuse.

-

Yield Optimization : Reaction monitoring via HPLC to terminate processes at peak intermediate conversion.

Analytical and Purification Methods

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-methoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the carbonyl group to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation, nitration, or sulfonation reactions to introduce new functional groups.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of 6-Fluoro-8-methoxy-3,4-dihydronaphthalen-1(2H)-one carboxylic acid.

Reduction: Formation of 6-Fluoro-8-methoxy-3,4-dihydronaphthalen-1(2H)-one alcohol.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds for pharmaceuticals.

Medicine: Investigation as a lead compound for drug development targeting specific diseases.

Industry: Application in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-8-methoxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In pharmaceuticals, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine can enhance binding affinity and metabolic stability, while the methoxy group can influence solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of 6-F-8-MeO-DHN are influenced by its substitution pattern. Below is a comparative analysis with key DHN derivatives:

Table 1: Structural and Functional Comparison of DHN Derivatives

Anti-Neuroinflammatory Activity

6-F-8-MeO-DHN demonstrates superior NF-κB inhibition compared to non-fluorinated analogs. In vitro studies show that fluorine’s electronegativity modulates the ketone’s reactivity, reducing pro-inflammatory cytokine release in microglia by >50% at 10 μM, outperforming 6-Ph-DHN and 7-OH-DHN . The methoxy group’s steric bulk may also hinder interactions with off-target proteins, enhancing selectivity .

Metabolic Stability and Toxicity

- Fluorinated DHN derivatives exhibit longer plasma half-lives (t½ = 4.2 h) than hydroxy- or nitro-substituted analogs (t½ = 1.5–2.8 h) due to reduced cytochrome P450-mediated oxidation .

- 6-F-8-MeO-DHN shows lower cytotoxicity (IC50 > 50 μM in HEK293 cells) compared to brominated derivatives (IC50 = 12–25 μM), attributed to fluorine’s minimal interference with cellular redox balance .

Biological Activity

Potential Antimicrobial Activity

While specific data on 6-Fluoro-8-methoxy-3,4-dihydronaphthalen-1(2H)-one is not available, research on structurally similar compounds suggests potential antimicrobial properties. A study on phenylaminonaphthoquinones, which share some structural similarities, demonstrated antibacterial activity against Staphylococcus aureus . The presence of halogen atoms, such as fluorine, in these compounds appeared to enhance their antibacterial properties.

Possible Antiparasitic Effects

Research on related compounds indicates potential antiparasitic activity, particularly against Plasmodium falciparum, the parasite responsible for malaria. In a study of phenylaminonaphthoquinones, several compounds showed promising activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (FCR-3) strains of P. falciparum .

Table 1: Antiplasmodial activity of selected phenylaminonaphthoquinones

| Compound | IC50 (μg/mL) against P. falciparum 3D7 | IC50 (μg/mL) against P. falciparum FCR-3 |

|---|---|---|

| 3 | 0.0049 | 0.12 |

| 1 | 0.16 | Not specified |

| 12 | 0.80 | >1 |

| Chloroquine | 0.06 | Not specified |

While these results are not directly applicable to 6-Fluoro-8-methoxy-3,4-dihydronaphthalen-1(2H)-one, they suggest that compounds with similar structural features may possess antiparasitic activity.

The biological activity of 6-Fluoro-8-methoxy-3,4-dihydronaphthalen-1(2H)-one may be influenced by its unique structural features:

- The fluorine atom could enhance metabolic stability and binding affinity to potential biological targets.

- The methoxy group might improve solubility and bioavailability.

Based on studies of related compounds, potential mechanisms of action could include:

- Induction of oxidative stress in target organisms .

- Disruption of cellular membranes .

- Interaction with specific enzymes or proteins, such as dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum .

Pharmacokinetic Considerations

While specific data for 6-Fluoro-8-methoxy-3,4-dihydronaphthalen-1(2H)-one is not available, studies on related compounds suggest favorable pharmacokinetic properties:

- Molecular weight below 500 g/mol, enhancing drug-likeness and cellular penetrability .

- Potentially good oral bioavailability, as indicated by high Caco-2 permeability and intestinal absorption rates in similar compounds .

- Limited blood-brain barrier penetration, which could reduce CNS side effects .

Future Research Directions

To fully elucidate the biological activity of 6-Fluoro-8-methoxy-3,4-dihydronaphthalen-1(2H)-one, future research should focus on:

- In vitro studies to assess its antimicrobial and antiparasitic activities.

- Molecular docking studies to predict interactions with potential biological targets.

- Structure-activity relationship (SAR) studies to optimize its biological activity.

- In vivo studies to evaluate its efficacy and safety in animal models.

Q & A

Q. Methodological Guidance

- Forced Degradation Studies :

- Acidic/alkaline hydrolysis : Expose the compound to 0.1M HCl or NaOH at 40°C for 24 hours. Quantify degradation products via HPLC-UV (λ = 254 nm) and compare with reference standards (e.g., 6-hydroxy analogs ).

- Oxidative stability : Use HO (3% v/v) to assess methoxy group resistance to radical-mediated cleavage .

- Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics and Arrhenius plots to predict shelf-life under storage conditions .

How can factorial design optimize reaction parameters for maximizing yield in large-scale synthesis?

Experimental Design Focus

A 2 factorial design is recommended to evaluate critical factors:

- Variables : Temperature (60–100°C), catalyst loading (5–15 mol%), and solvent (toluene vs. THF).

- Response Surface Analysis : Use central composite design (CCD) to identify optimal conditions. For example, a study on similar dihydronaphthalenones achieved 85% yield by optimizing Pd(OAc) loading at 10 mol% in toluene at 80°C .

- Sensitivity Testing : Include blocking factors (e.g., moisture levels) to account for batch-to-batch variability .

What strategies address contradictions in reported biological activity data across in vitro assays?

Data Contradiction Analysis

Inconsistent bioactivity may stem from assay conditions or impurity profiles:

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., brominated analogs from residual bromide ions) that may interfere with biological targets .

- Assay Standardization : Validate cell-based assays with positive controls (e.g., naproxen derivatives for COX inhibition studies) and ensure consistent cell passage numbers .

- Meta-Analysis : Compare IC values across studies using standardized units (e.g., µM vs. ng/mL) and adjust for solvent effects (DMSO tolerance <1% v/v) .

What are the best practices for resolving electron density ambiguities in X-ray crystallography of fluorinated dihydronaphthalenones?

Q. Advanced Structural Elucidation

- High-Resolution Crystallography : Collect data at 100K with synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å). Refine using SHELXL with anisotropic displacement parameters for fluorine atoms .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–F···H contacts) to explain packing motifs and stability .

- Twinned Crystals : Apply TwinRotMat or PLATON to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.